N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17187971
InChI: InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33)
SMILES:
Molecular Formula: C29H38N2O6
Molecular Weight: 510.6 g/mol

N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine

CAS No.:

Cat. No.: VC17187971

Molecular Formula: C29H38N2O6

Molecular Weight: 510.6 g/mol

* For research use only. Not for human or veterinary use.

N-|A-Fmoc-N-|A-isopropyl-N-|A-t.-Boc-L-lysine -

Specification

Molecular Formula C29H38N2O6
Molecular Weight 510.6 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]hexanoic acid
Standard InChI InChI=1S/C29H38N2O6/c1-19(2)31(28(35)37-29(3,4)5)17-11-10-16-25(26(32)33)30-27(34)36-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,19,24-25H,10-11,16-18H2,1-5H3,(H,30,34)(H,32,33)
Standard InChI Key LUGFCMICCJNLBC-UHFFFAOYSA-N
Canonical SMILES CC(C)N(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine features a lysine backbone with three protective groups:

  • α-amino group: Protected by fluorenylmethyloxycarbonyl (Fmoc), which is base-labile and removed during standard Fmoc solid-phase peptide synthesis (SPPS).

  • ε-amino group: Dual-protected with Boc (acid-labile) and isopropyl (stable under acidic/basic conditions), enabling sequential deprotection .

The molecular structure ensures compatibility with SPPS protocols while allowing selective modification of the ε-position for advanced applications.

Physical and Spectral Characteristics

PropertyValue
Molecular Weight534.62 g/mol
Optical Rotation9.6±1-9.6 \pm 1^\circ (2% DMF)
AppearanceWhite to light yellow powder
SolubilityDMF, DCM, THF

The compound’s stability under basic conditions (e.g., piperidine treatment) and its resistance to diketopiperazine formation during elongation make it ideal for synthesizing long peptides .

Synthesis and Characterization

Synthetic Routes

The synthesis involves coupling Fmoc-Lys(Boc)-OH with isopropyl groups via a three-step process:

  • Resin Functionalization: Attachment to 2-chlorotrityl chloride resin using HATU/HOAt activation (yields: 70–90%) .

  • Dual Protection: Sequential Boc and isopropyl group introduction under anhydrous conditions.

  • Purification: Reverse-phase HPLC achieves >95% purity, confirmed by 1H^1\text{H}-NMR and mass spectrometry.

Stability and Reactivity

  • Base Stability: The Boc group remains intact during Fmoc deprotection (20% piperidine), with a half-life exceeding 6 days .

  • Acid Sensitivity: Cleavage with trifluoroacetic acid (TFA) removes Boc while retaining the isopropyl group, enabling side-chain diversification .

Applications in Peptide Synthesis

Orthogonal Deprotection Strategies

The dual ε-protection allows sequential modification:

  • Boc Removal: TFA treatment exposes the ε-amino group for conjugation (e.g., PEGylation).

  • Isopropyl Retention: Stability under acidic conditions permits subsequent functionalization, such as fluorophore labeling .

Case Study: Synthesis of Degarelix

In producing the GnRH antagonist Degarelix, N-α-Fmoc-N-ε-isopropyl-N-ε-t-Boc-L-lysine introduces a hydrophobic isopropyl moiety, enhancing binding affinity to serum albumin and prolonging half-life.

Role in Drug Development and Bioconjugation

Enhancing Peptide Therapeutics

  • Solubility Modulation: The isopropyl group improves lipophilicity, critical for blood-brain barrier penetration in neuropeptides.

  • Stability: Resistance to proteolysis due to steric hindrance from the ε-substituents .

Bioconjugation Platforms

The compound facilitates site-specific attachment of:

  • Antibodies: For antibody-drug conjugates (ADCs) targeting HER2+ cancers.

  • Imaging Agents: 68Ga^{68}\text{Ga}-DOTA conjugates for PET imaging .

Recent Advances and Future Directions

Theranostic Applications

The compound’s ε-isopropyl group has been leveraged to develop FAPI-04 dimers for simultaneous tumor imaging (via 18F^{18}\text{F}) and radiotherapy .

Peptide Dendrimers

DOTA-conjugated cyclic-RGD dendrimers, synthesized using this derivative, show enhanced tumor uptake in glioblastoma models (SUVmax: 3.5 vs. 1.2 for monomers) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator